(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
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Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone is a synthetic organic compound that features a unique combination of a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the pyrrolidine and cyclopropyl groups. One common method involves the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. Subsequent reactions introduce the pyrrolidine and cyclopropyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers could explore its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine: The compound’s unique structure could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives and pyrrolidine-containing molecules. Examples might include:
- (3-(1,2,4-Oxadiazol-5-yl)pyrrolidin-1-yl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl)(cyclopropyl)methanone
Uniqueness
What sets (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone apart is the specific combination of functional groups and rings, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
cyclopropyl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(7-1-2-7)13-4-3-8(5-13)9-11-6-15-12-9/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHTKQSEDIGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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